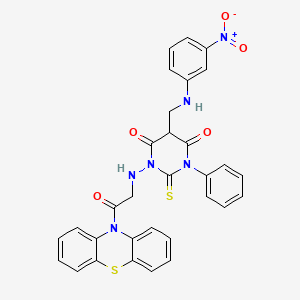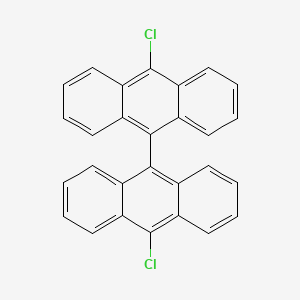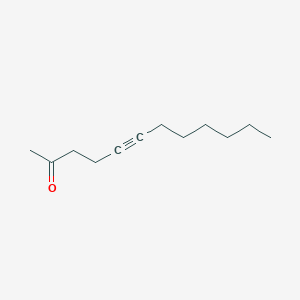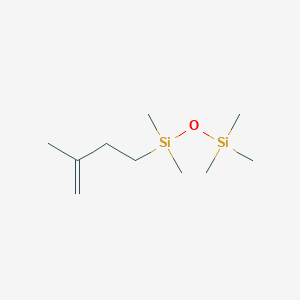![molecular formula C48H38S2Si2 B14265417 [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) CAS No. 189943-50-8](/img/structure/B14265417.png)
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) is an organosilicon compound with the molecular formula C48H38S2Si2. It is characterized by the presence of two triphenylsilane groups attached to a disulfanediyldi(2,1-phenylene) core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) typically involves the reaction of triphenylsilane with a suitable disulfanediyldi(2,1-phenylene) precursor. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and a catalyst like palladium or platinum to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The phenylene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a component in drug delivery systems.
Wirkmechanismus
The mechanism of action of [Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The disulfanediyldi(2,1-phenylene) core can participate in redox reactions, while the triphenylsilane groups can influence the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Disulfanediyldi(2,1-phenylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.
[Disulfanediyldi(2,1-phenylene)]bis(diphenylsilane): Contains diphenylsilane groups.
[Disulfanediyldi(2,1-phenylene)]bis(dimethylsilane): Features dimethylsilane groups.
Uniqueness
[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane) is unique due to the presence of bulky triphenylsilane groups, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and chemistry .
Eigenschaften
CAS-Nummer |
189943-50-8 |
|---|---|
Molekularformel |
C48H38S2Si2 |
Molekulargewicht |
735.1 g/mol |
IUPAC-Name |
triphenyl-[2-[(2-triphenylsilylphenyl)disulfanyl]phenyl]silane |
InChI |
InChI=1S/C48H38S2Si2/c1-7-23-39(24-8-1)51(40-25-9-2-10-26-40,41-27-11-3-12-28-41)47-37-21-19-35-45(47)49-50-46-36-20-22-38-48(46)52(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38H |
InChI-Schlüssel |
XPATUJIAJAUKDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4SSC5=CC=CC=C5[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)








![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)


silane](/img/structure/B14265414.png)
